molecular formula C13H21NO8 B1353494 Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate CAS No. 83935-54-0

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate

Cat. No. B1353494
M. Wt: 319.31 g/mol
InChI Key: FORHCCKVQQRGBQ-UHFFFAOYSA-N
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Patent
US04590204

Procedure details

A solution of 160 g of crude γ-carbomethoxyethyl-γ-nitropimelic acid dimethyl ester in 800 ml of methanol is hydrogenated at approximately 50 psi using 2 g of 20% Pd/C as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2,2-pyrrolidinedipropanoic acid methyl ester and 5-oxo-2,2-pyrrolidinedipropionic acid monomethyl ester. The crude esters are dissolved in 100 ml of methanol and 100 ml of water and are treated with 120 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 100° C. with distillation of methanol.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][C:6]([CH2:16][CH2:17][C:18]([O:20]C)=[O:19])([N+:13]([O-])=O)[CH2:7][CH2:8][C:9](OC)=[O:10]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][C:6]1([CH2:16][CH2:17][C:18]([OH:20])=[O:19])[CH2:7][CH2:8][C:9](=[O:10])[NH:13]1

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
COC(CCC(CCC(=O)OC)([N+](=O)[O-])CCC(=O)OC)=O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CCC1(NC(CC1)=O)CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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